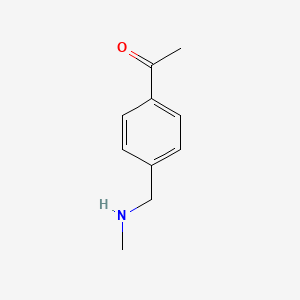
1-(4-((Methylamino)methyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature . This compound is commonly used in organic synthesis and medicine, serving as a raw material for the synthesis of other compounds, including synthetic intermediates for drug molecules .
Preparation Methods
1-(4-((Methylamino)methyl)phenyl)ethanone can be synthesized by the acetylation of aniline. Typically, aniline is reacted with acetic anhydride under basic conditions to yield this compound . The reaction is usually carried out at low temperatures, and the yield and purity are controlled by appropriate process conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
1-(4-((Methylamino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(4-((Methylamino)methyl)phenyl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((Methylamino)methyl)phenyl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((Methylamino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compound .
Comparison with Similar Compounds
1-(4-((Methylamino)methyl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-N-methylaniline: Similar in structure but with different substituents on the aromatic ring.
4’-Methylaminoacetophenone: Another compound with a similar core structure but different functional groups.
N-Methyl-p-aminoacetophenone: Shares the same core structure but varies in the position and type of substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in synthesis and research .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-(methylaminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3 |
InChI Key |
KAJUEISVGWXBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


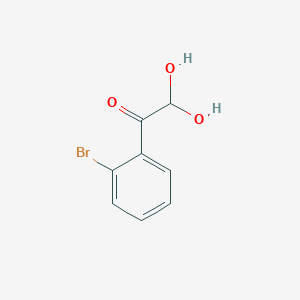
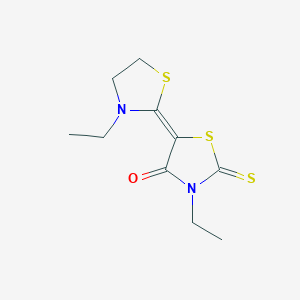
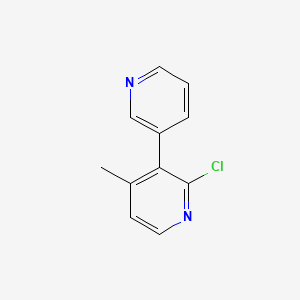
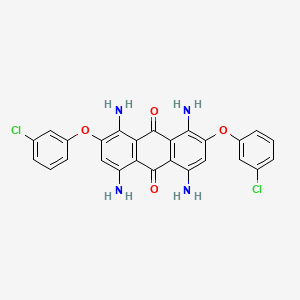
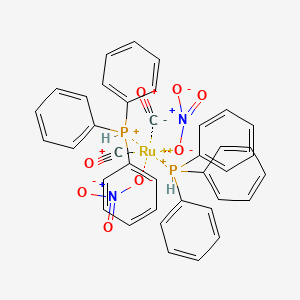
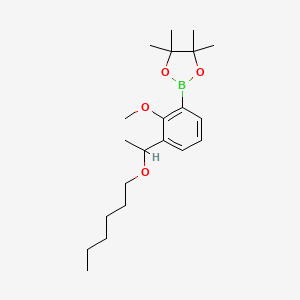


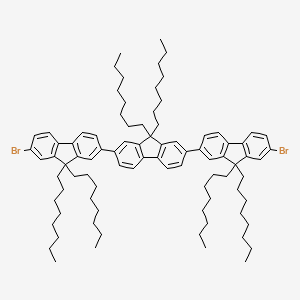
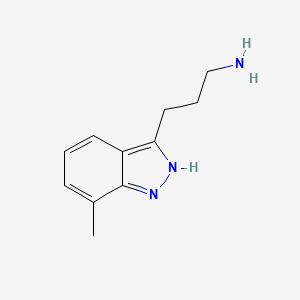
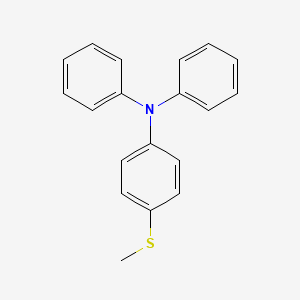

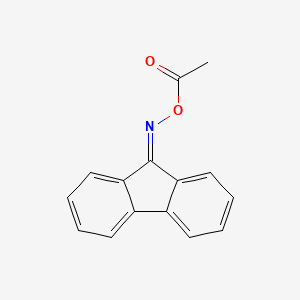
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
